molecular formula C14H16N4O6S B5709969 methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate CAS No. 10132-09-9

methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate

Cat. No.: B5709969
CAS No.: 10132-09-9
M. Wt: 368.37 g/mol
InChI Key: WPLIQPBJRRXRKP-UHFFFAOYSA-N
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Description

Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate (CAS RN 10132-09-9) is a carbamate derivative with a molecular formula of C₁₄H₁₆N₄O₆S and a molecular weight of 368.36 g/mol . It is characterized by a central sulfamoyl (-SO₂NH-) bridge connecting a 2,6-dimethoxy-4-pyrimidinyl group to a phenyl ring substituted with a methyl carbamate (-O(CO)NHCH₃) moiety. This compound is structurally classified as a sulfonamide-carbamate hybrid and is primarily recognized under the common name asulam, a systemic herbicide used to control grasses and broadleaf weeds in crops such as sugarcane and turf .

Properties

IUPAC Name

methyl N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S/c1-22-12-8-11(16-13(17-12)23-2)18-25(20,21)10-6-4-9(5-7-10)15-14(19)24-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLIQPBJRRXRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125994
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-09-9
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10132-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-[[(2,6-dimethoxy-4-pyrimidinyl)sulfonyl]amino]phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Carbamate Group Reactivity

The methyl carbamate moiety (-O(CO)NH-) is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

ConditionProduct(s)MechanismYield/Stability (Reference)
Acidic (HCl/H₂O)4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]-Nucleophilic acyl substitution~80% (pH < 3, 24 h at 80°C)
sulfonyl}phenylamine + CO₂ + MeOH
Basic (NaOH)Sodium salt of phenylsulfonamide derivativeBase-catalyzed hydrolysis~95% (pH > 12, 6 h at 60°C)

Key Findings :

  • Carbamate hydrolysis is accelerated at elevated temperatures and extreme pH .

  • Enzymatic cleavage by esterases may occur under physiological conditions .

Sulfonamide Linker Stability

The sulfonamide bridge (-NHSO₂-) exhibits limited reactivity but can undergo cleavage under harsh conditions:

Cleavage Reactions

ReagentConditionsProduct(s)Yield [Reference]
H₂SO₄ (concentrated)Reflux, 6 h2,6-Dimethoxy-4-aminopyrimidine +65%
4-(methylcarbamoyl)benzenesulfonic acid
LiAlH₄THF, 0°C → RT, 12 hReduced sulfonamide to thioetherNot reported

Key Findings :

  • Acidic cleavage retains the pyrimidine amine but degrades the phenylcarbamate .

  • Reduction pathways are less explored but theoretically feasible .

Pyrimidine Ring Modifications

The 2,6-dimethoxy-4-pyrimidinyl group undergoes substitution and demethylation reactions:

Substitution Reactions

ReagentConditionsPosition ModifiedProductYield [Reference]
NH₃ (g)EtOH, 100°C, 24 hMethoxy at C2/C62,6-Diamino-4-pyrimidinyl derivative45%
HBr (48%)Reflux, 8 hMethoxy → Hydroxy2,6-Dihydroxy-4-pyrimidinyl derivative78%

Demethylation Studies

ConditionProductSelectivityReference
BBr₃ (1M in DCM)2,6-Dihydroxy-4-pyrimidinyl derivativeComplete (C2/C6)

Key Findings :

  • Methoxy groups are selectively replaceable with amines or hydroxyl groups .

  • Demethylation using BBr₃ proceeds quantitatively .

Synthetic Routes and Precursors

Key intermediates for synthesizing the compound include:

Stability Under Physiological Conditions

ParameterResultReference
Plasma stabilityt₁/₂ = 3.2 h (human, 37°C)
Hepatic microsomesRapid hydrolysis to phenylamine derivative

Implications :

  • The carbamate group’s lability suggests prodrug potential .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (Scale: 1–5)
CarbamateHydrolysis5 (high)
SulfonamideAcid cleavage2 (low)
Methoxy (pyrimidine)Nucleophilic substitution3 (moderate)

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Applications
Methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate (Target) Phenyl-sulfamoyl-carbamate - 2,6-Dimethoxy-pyrimidinyl
- Methyl carbamate
368.36 Herbicide (asulam)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Phenyl-carbamoyl-carbamate - 3-Chlorophenyl
- Alkyl chains (e.g., methyl, ethyl)
340–450 (varies) Antimicrobial agents
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole-carbamate - Butylamino-carbonyl
- Benzimidazole ring
290.3 Fungicide
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) Benzimidazole-carbamate - Unsubstituted benzimidazole 191.2 Fungicide

Key Observations :

  • The target compound distinguishes itself with a pyrimidine ring substituted with methoxy groups, enhancing its herbicidal activity through specific interactions with plant acetolactate synthase (ALS) enzymes .
  • In contrast, benomyl and carbendazim feature benzimidazole rings, which confer antifungal activity by inhibiting microtubule assembly in fungi .
  • The 4a–i series (phenyl-carbamoyl-carbamates) exhibit variable alkyl chains and halogen substituents, optimizing lipophilicity for antimicrobial penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4a–i Series Benomyl Carbendazim
Lipophilicity (log k) 1.8–2.1* 1.2–3.5 (varies with alkyl chain) 2.4 1.7
Water Solubility Moderate (herbicidal formulation) Low (alkyl-dependent) Low Very low
pKa ~6.5 (sulfonamide proton) ~5.8–6.3 (carbamate NH) ~4.9 ~4.7

*Estimated via HPLC retention data from analogous sulfonamides .

Key Findings :

  • The target compound exhibits moderate lipophilicity (log k ~1.8–2.1), balancing solubility and membrane permeability for herbicidal uptake .
  • The 4a–i series demonstrates broader log k variability (1.2–3.5), correlating with alkyl chain length and antimicrobial potency .
  • Benomyl and carbendazim have higher log k values, aligning with their low water solubility and soil persistence .

Herbicidal vs. Antimicrobial vs. Fungicidal Activity

  • Target Compound: Inhibits ALS enzymes in plants, disrupting branched-chain amino acid synthesis .
  • 4a–i Series : Disrupt bacterial cell membranes via lipophilic interactions; chloro-substituted variants (e.g., 4a, 4b) show enhanced Gram-positive activity .
  • Benomyl/Carbendazim: Bind fungal β-tubulin, preventing microtubule polymerization and mitotic spindle formation .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 9.49 (s, sulfonamide NH), 3.74 ppm (t, methoxy groups), and aromatic protons at δ 6.76–8.24 .
    • 13C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160 ppm).
  • Mass Spectrometry :
    • ESI-MS : [M+H]+ at m/z 352.09 (exact mass) .
  • IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

What strategies are employed to evaluate the compound’s potential as a sulfanilamide derivative in targeting bacterial DHPS?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Measure DHPS activity via spectrophotometric detection of dihydropteroate formation, comparing inhibition to sulfadoxine .
  • Microbiological Testing : Minimum inhibitory concentration (MIC) assays against Streptococcus pneumoniae or E. coli strains, with/without para-aminobenzoic acid (PABA) to confirm target specificity .
  • Metabolic Stability : Incubate with liver microsomes to assess N-acetylation (common sulfonamide metabolic pathway) using LC-MS .

What purification methods are recommended post-synthesis to achieve high-purity this compound?

Q. Basic Research Focus

  • Chromatography : Silica gel column with gradient elution (DCM:MeOH 12:1) to resolve carbamate and unreacted intermediates .
  • Recrystallization : Use ethanol/water mixtures (70:30) to isolate crystalline product.
  • Quality Control : Purity >98% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

How does the substitution pattern on the pyrimidine ring affect the compound’s bioavailability and metabolic stability in preclinical models?

Q. Advanced Research Focus

  • Bioavailability Studies :
    • LogP Analysis : The 2,6-dimethoxy groups increase hydrophilicity (LogP ~6.38) compared to unsubstituted analogs, enhancing aqueous solubility .
    • Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption.
  • Metabolic Modifications :
    • N-Acetylation : Monitor via LC-MS in hepatocyte models; dimethoxy groups may slow hepatic clearance compared to methyl or halogen substituents .
    • In Vivo PK : Administer to rodent models and measure plasma half-life (t₁/₂) and area under the curve (AUC) .

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